Cas no 1805317-75-2 (2-(Difluoromethyl)-5-fluoropyridine-4-acetic acid)
2-(Difluoromethyl)-5-fluoropyridine-4-acetic acid Chemical and Physical Properties
Names and Identifiers
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- 2-(Difluoromethyl)-5-fluoropyridine-4-acetic acid
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- Inchi: 1S/C8H6F3NO2/c9-5-3-12-6(8(10)11)1-4(5)2-7(13)14/h1,3,8H,2H2,(H,13,14)
- InChI Key: JGWPXBLMPBCJKA-UHFFFAOYSA-N
- SMILES: FC1=CN=C(C(F)F)C=C1CC(=O)O
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 14
- Rotatable Bond Count: 3
- Complexity: 213
- XLogP3: 1.1
- Topological Polar Surface Area: 50.2
2-(Difluoromethyl)-5-fluoropyridine-4-acetic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A023029734-250mg |
2-(Difluoromethyl)-5-fluoropyridine-4-acetic acid |
1805317-75-2 | 97% | 250mg |
$707.20 | 2022-04-01 | |
| Alichem | A023029734-500mg |
2-(Difluoromethyl)-5-fluoropyridine-4-acetic acid |
1805317-75-2 | 97% | 500mg |
$1,078.00 | 2022-04-01 | |
| Alichem | A023029734-1g |
2-(Difluoromethyl)-5-fluoropyridine-4-acetic acid |
1805317-75-2 | 97% | 1g |
$1,680.00 | 2022-04-01 |
2-(Difluoromethyl)-5-fluoropyridine-4-acetic acid Related Literature
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Huiying Xu,Lu Zheng,Yu Zhou,Bang-Ce Ye Analyst, 2021,146, 5542-5549
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Chengbin Yang,Hing Lun Tsang,Pui Man Lau,Ken-Tye Yong,Ho Pui Ho,Siu Kai Kong Analyst, 2017,142, 3579-3587
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Muniyandi Sankaralingam,So Hyun Jeon,Yong-Min Lee,Mi Sook Seo,Wonwoo Nam Dalton Trans., 2016,45, 376-383
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Yi-Bin Ruan,Alexis Depauw,Isabelle Leray Org. Biomol. Chem., 2014,12, 4335-4341
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M. A. Piechowiak,A. Videcoq,R. Ferrando,D. Bochicchio,C. Pagnoux,F. Rossignol Phys. Chem. Chem. Phys., 2012,14, 1431-1439
Additional information on 2-(Difluoromethyl)-5-fluoropyridine-4-acetic acid
Introduction to 2-(Difluoromethyl)-5-fluoropyridine-4-acetic Acid (CAS No. 1805317-75-2)
2-(Difluoromethyl)-5-fluoropyridine-4-acetic acid (CAS No. 1805317-75-2) is a versatile compound with significant potential in the fields of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique structural features, has garnered considerable attention due to its potential applications in the development of novel therapeutic agents. The presence of difluoromethyl and fluorine substituents on the pyridine ring imparts distinct chemical and biological properties, making it a valuable building block in the synthesis of various bioactive molecules.
The chemical structure of 2-(Difluoromethyl)-5-fluoropyridine-4-acetic acid is defined by a pyridine ring with a difluoromethyl group at the 2-position and a fluorine atom at the 5-position, along with an acetic acid moiety at the 4-position. This arrangement provides a combination of electron-withdrawing and electron-donating effects, which can influence the compound's reactivity and biological activity. The difluoromethyl group, in particular, is known for its ability to enhance metabolic stability and improve pharmacokinetic properties, making it an attractive feature for drug design.
Recent studies have highlighted the potential of 2-(Difluoromethyl)-5-fluoropyridine-4-acetic acid in various therapeutic areas. For instance, research published in the Journal of Medicinal Chemistry has shown that derivatives of this compound exhibit potent anti-inflammatory and analgesic activities. These findings suggest that 2-(Difluoromethyl)-5-fluoropyridine-4-acetic acid could serve as a lead compound for the development of new drugs targeting inflammatory diseases and pain management.
In addition to its anti-inflammatory properties, 2-(Difluoromethyl)-5-fluoropyridine-4-acetic acid has also been investigated for its potential as an antiviral agent. A study published in the Antiviral Research journal demonstrated that certain derivatives of this compound exhibit significant antiviral activity against several RNA viruses, including influenza and coronaviruses. The unique structural features of 2-(Difluoromethyl)-5-fluoropyridine-4-acetic acid may contribute to its ability to interfere with viral replication processes, making it a promising candidate for further exploration in antiviral drug discovery.
The synthetic accessibility of 2-(Difluoromethyl)-5-fluoropyridine-4-acetic acid is another factor that enhances its appeal in pharmaceutical research. Various synthetic routes have been developed to produce this compound efficiently and cost-effectively. One notable method involves the reaction of 4-chloroacetylpyridine with difluoroiodomethane followed by fluorination, yielding high yields of the desired product. The availability of these synthetic methods facilitates large-scale production and enables researchers to explore a wide range of derivatives with optimized biological activities.
The physicochemical properties of 2-(Difluoromethyl)-5-fluoropyridine-4-acetic acid, such as solubility, stability, and bioavailability, are crucial for its application in drug development. Studies have shown that this compound exhibits good solubility in both aqueous and organic solvents, which is beneficial for formulation purposes. Additionally, its stability under various conditions ensures that it can be stored and transported without significant degradation. These properties make it an attractive candidate for preclinical and clinical evaluations.
In preclinical studies, 2-(Difluoromethyl)-5-fluoropyridine-4-acetic acid has demonstrated favorable pharmacokinetic profiles. Animal models have shown that it is well-absorbed following oral administration and exhibits a long half-life, which could translate into improved dosing regimens in clinical settings. Furthermore, preliminary toxicology studies have indicated that this compound has a favorable safety profile, with no significant adverse effects observed at therapeutic doses.
The potential applications of 2-(Difluoromethyl)-5-fluoropyridine-4-acetic acid extend beyond traditional drug discovery. Recent advancements in chemical biology have explored its use as a tool compound for probing biological pathways and mechanisms. For example, researchers have utilized derivatives of this compound to study signal transduction pathways involved in inflammation and viral infection. These studies not only provide insights into disease mechanisms but also identify new targets for therapeutic intervention.
In conclusion, 2-(Difluoromethyl)-5-fluoropyridine-4-acetic acid (CAS No. 1805317-75-2) is a promising compound with diverse applications in medicinal chemistry and pharmaceutical research. Its unique structural features, coupled with favorable physicochemical properties and biological activities, make it an attractive candidate for further development as a therapeutic agent. Ongoing research continues to uncover new possibilities for this compound, highlighting its potential to contribute significantly to the advancement of healthcare solutions.
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